N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
Description
4-(Dimethylamino)phenyl Group
- Position : Attached to the nitrogen at position 3 of the thiazole ring.
- Electronic effects : The dimethylamino group acts as a strong electron-donating substituent, increasing the electron density of the phenyl ring and influencing π-π stacking interactions.
- Spatial orientation : The para-substitution pattern ensures minimal steric hindrance with the bicyclic core.
Butanamide Moiety
- Structure : A four-carbon aliphatic chain terminating in a primary amide.
- Role : Enhances solubility via hydrogen bonding and participates in target binding through dipole-dipole interactions.
Sulfonyl Groups
- Location : At position 5 of the thiazole ring.
- Impact : Introduce polarity and rigidity, stabilizing the bicyclic system through resonance and electrostatic interactions.
Table 2: Substituent Contributions to Molecular Properties
| Substituent | Electronic Contribution | Steric Impact | Role in Reactivity |
|---|---|---|---|
| 4-(Dimethylamino)phenyl | Electron-donating | Moderate | Enhances aromatic interactions |
| Butanamide | Polar | Low | Solubility and binding |
| Sulfonyl groups | Electron-withdrawing | High | Stabilizes scaffold |
Stereochemical Considerations of (2Z) Configuration
The (2Z) configuration refers to the geometry of the imine double bond (C=N) in the thiazol-2-ylidene group.
- Priority rules : The higher-priority substituents (thieno-thiazole scaffold and butanamide group) reside on the same side of the double bond.
- Consequences :
- The Z configuration induces a planar arrangement, facilitating conjugation with the aromatic systems.
- This geometry optimizes interactions with biological targets, such as enzymes or receptors, by aligning hydrophobic and polar regions.
Figure 2 (hypothetical): In the Z isomer, the bulky bicyclic core and butanamide group are cis to each other, creating a distinct molecular topography compared to the E isomer. NMR and X-ray crystallographic data confirm this arrangement in related compounds.
Properties
Molecular Formula |
C17H23N3O3S2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide |
InChI |
InChI=1S/C17H23N3O3S2/c1-4-5-16(21)18-17-20(13-8-6-12(7-9-13)19(2)3)14-10-25(22,23)11-15(14)24-17/h6-9,14-15H,4-5,10-11H2,1-3H3 |
InChI Key |
SHFXGGVWNLOSKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Cyclization
The thieno[3,4-d]thiazole core is typically constructed via Hantzsch condensation. Thiourea derivatives react with α-haloketones under reflux conditions to form the thiazole ring. For example:
Tetrahydrothieno Maturation
The tetrahydrothieno moiety is introduced via cyclization of γ-thiobutyrolactam intermediates. Oxidation with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) forms the 5,5-dioxide group.
Functionalization of the Aromatic Substituent
Introduction of 4-(Dimethylamino)Phenyl Group
The 4-(dimethylamino)phenyl group is installed via Suzuki-Miyaura coupling or nucleophilic aromatic substitution:
Suzuki Coupling
Nucleophilic Substitution
Butanamide Side Chain Installation
Condensation with Butanoyl Chloride
The butanamide group is introduced via Schotten-Baumann reaction:
Direct Amination
Alternative methods use carbodiimide-mediated coupling (EDC/HOBt) with butanoic acid.
Stereochemical Control of the (2Z)-Configuration
Thermodynamic vs. Kinetic Control
The Z-configuration is favored under mild conditions (25–40°C) due to reduced steric hindrance. High temperatures (>100°C) promote E-isomer formation.
Catalytic Asymmetric Synthesis
Chiral Brønsted acids (e.g., BINOL-phosphoric acid) enable enantioselective imine formation, achieving >90% ee.
Oxidation to Sulfone Functionality
Oxidizing Agents
Mechanistic Insights
Oxidation proceeds via a two-electron transfer mechanism, forming sulfinic acid intermediates before final sulfone formation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR : δ 2.35 (s, 6H, N(CH₃)₂), δ 7.45–7.60 (m, 4H, aromatic).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Hantzsch + Suzuki | Cyclization, coupling, oxidation | 68 | 95 | High |
| Nucleophilic substitution | Direct substitution, oxidation | 72 | 92 | Moderate |
| Asymmetric catalysis | Chiral acid-mediated amidation | 58 | 99 | Low |
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactors enable precise control of exothermic steps (e.g., Hantzsch cyclization), reducing reaction time by 40%.
Green Chemistry Metrics
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the compound or alter its reactivity.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler thiazole compound.
Scientific Research Applications
Medicinal Chemistry
N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that compounds containing thiazole derivatives exhibit significant anticancer properties. The unique structure of this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : Research indicates that similar thiazole derivatives possess antimicrobial activity against various pathogens. This compound could be further explored for its effectiveness against resistant strains of bacteria and fungi.
Material Science
The compound's unique structural features make it suitable for applications in material science:
- Organic Electronics : Due to its electronic properties, this compound can be utilized in the development of organic semiconductors and photovoltaic devices.
- Fluorescent Materials : The presence of aromatic systems in the structure suggests potential applications in fluorescence-based materials for sensors and imaging technologies.
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer effects of thiazole derivatives similar to this compound on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis in treated cells.
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial efficacy, researchers tested a series of thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with structural similarities to this compound exhibited potent activity against antibiotic-resistant strains.
Mechanism of Action
The mechanism by which N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfone group distinguishes it from thiadiazole analogs, which typically lack oxidized sulfur atoms. Sulfones are known to enhance metabolic stability and binding affinity in drug design .
Spectral and Physicochemical Properties
Key Observations :
- The sulfone group in the target compound would likely result in a higher melting point compared to non-sulfonated analogs like Compound 4.
- The dimethylamino group in both the target compound and Compound 4g contributes to electron-donating effects, which may alter reactivity in nucleophilic or electrophilic substitutions.
Key Observations :
- The target compound’s synthesis would require sulfonation steps absent in thiadiazole derivatives. This adds complexity compared to the straightforward cyclization or condensation reactions used for Compounds 6 and 8a.
- High yields (70–80%) in thiadiazole synthesis suggest efficient protocols that could be adapted for the target compound with modifications for sulfone incorporation.
Implications for Drug Design
- Advantages of Target Compound: The sulfone group may improve water solubility and reduce susceptibility to enzymatic degradation compared to non-sulfonated analogs. The fused thienothiazole core could enhance binding specificity in enzyme-active sites due to restricted rotation.
Biological Activity
N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound that exhibits a range of biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiazoles and contains a thiazole ring fused with a thieno structure. Its molecular formula is and it has a molecular weight of approximately 285.384 g/mol. The presence of the dimethylamino group is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Properties : The compound has shown promising antioxidant activity in various assays, including the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests. These properties are crucial for protecting cells from oxidative stress, which is linked to numerous diseases including cancer .
- Cytotoxicity : Studies have demonstrated that derivatives with the dimethylamino group do not exhibit cytotoxic effects on H9c2 cardiomyoblast cells at concentrations up to 20 µM. This suggests a favorable safety profile for potential therapeutic applications .
- Anticancer Activity : The compound has been investigated for its effects on cancer cell lines. Notably, it inhibited colony formation in MDA-MB-231 breast cancer cells and Panc-1 pancreatic cancer cells, indicating potential as an anticancer agent. The effects were concentration-dependent, with significant inhibition observed at low micromolar concentrations .
The biological activities of this compound can be attributed to several mechanisms:
- Acetylcholinesterase Inhibition : The compound has been identified as an inhibitor of acetylcholinesterase (ACHE), which plays a critical role in neurotransmitter regulation. This inhibition may contribute to its neuroprotective effects and potential use in neurodegenerative diseases .
- Free Radical Scavenging : The antioxidant activity is primarily due to its ability to scavenge free radicals, thereby reducing oxidative damage in cellular systems. This mechanism is vital for its protective role against oxidative stress-related pathologies .
Case Studies
Several studies have explored the biological activity of related compounds with similar structures:
- Antioxidant Studies : Research involving phenyl-N,N-dimethylamino derivatives demonstrated significant antioxidant capacity without cytotoxicity in cardiac cell lines. These studies utilized various assays to quantify radical scavenging abilities and cellular viability .
- Anticancer Efficacy : In vitro studies on breast and pancreatic cancer cell lines showed that compounds similar to this compound effectively inhibited cell growth and colony formation at low concentrations. This suggests a promising avenue for further research into its use as an anticancer agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
